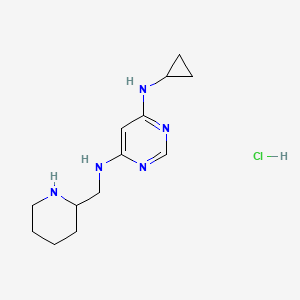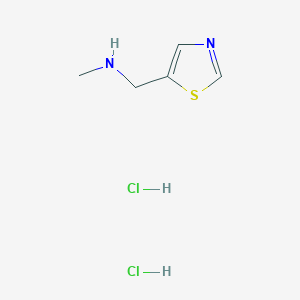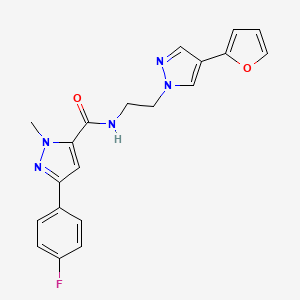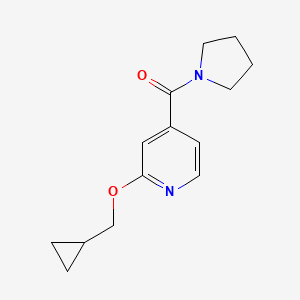![molecular formula C16H22N4O4 B2761559 N,N-diethyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 941946-47-0](/img/structure/B2761559.png)
N,N-diethyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a synthetically derived organic compound. Its chemical structure consists of complex pyrido[2,3-d]pyrimidine frameworks, which are known for their diverse biological and pharmacological properties. Given the multi-functional nature of this compound, it finds relevance in a wide array of scientific and industrial applications, including medicinal chemistry and material sciences.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The synthetic route starts with the preparation of the pyrido[2,3-d]pyrimidine core, which is followed by a series of functional group modifications:
Preparation of the Pyrido[2,3-d]pyrimidine Core: : This involves cyclocondensation reactions between appropriately substituted dihydropyridines and urea derivatives.
Introduction of Methoxy and Methyl Groups: : These are typically added using electrophilic aromatic substitution reactions.
Attachment of the Acetamide Group: : Acylation reactions, often through the use of acetic anhydride or similar reagents, are used to introduce the acetamide functionality.
N,N-Diethyl Functionalization: : This step is generally achieved using alkylation reactions under basic conditions.
Industrial Production Methods
Industrial synthesis of this compound usually follows the same basic steps but is optimized for scalability, yield, and cost-effectiveness. Continuous flow reactors, advanced catalytic systems, and green chemistry principles are often employed to enhance the efficiency of the synthetic process.
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is known to undergo various types of chemical reactions:
Oxidation Reactions: : These typically involve the methoxy and methyl groups.
Reduction Reactions: : The pyrido[2,3-d]pyrimidine core can be selectively reduced under specific conditions.
Substitution Reactions: : Both nucleophilic and electrophilic substitutions can occur at various positions on the pyrido[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : For electrophilic substitutions, reagents like bromine or chlorine are used, while nucleophilic substitutions often involve the use of strong bases or nucleophiles like sodium amide.
Major Products
Oxidation Products: : Higher oxidation states of the methoxy group, potentially forming aldehydes or carboxylic acids.
Reduction Products: : Reduced forms of the pyrido[2,3-d]pyrimidine core, possibly leading to dihydropyrimidine derivatives.
Substitution Products: : Various substituted derivatives depending on the nature and position of the substituents.
Aplicaciones Científicas De Investigación
N,N-diethyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide holds significant value in multiple scientific domains:
Chemistry
Catalysis: : Serves as a ligand in coordination chemistry.
Material Science: : Used in the development of organic electronic materials.
Biology
Biochemical Studies: : Acts as a probe for studying enzyme interactions.
Medicine
Pharmacology: : Explored for its potential therapeutic effects in treating neurological disorders.
Drug Design: : Used as a scaffold for developing new pharmaceutical agents.
Industry
Agriculture: : Employed in the formulation of advanced agrochemicals.
Cosmetics: : Incorporated into formulations for its potential bioactive properties.
Mecanismo De Acción
The mechanism by which N,N-diethyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide exerts its effects is multifaceted:
Molecular Targets: : The compound primarily targets specific enzymes and receptor sites in biological systems, modulating their activity.
Pathways Involved: : It can influence various signaling pathways, including those related to neurotransmission and cellular metabolism.
Comparación Con Compuestos Similares
N,N-diethyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide stands out when compared to similar compounds due to its unique structural features and versatile reactivity profile.
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: : Similar compounds include those with variations in the methoxy or acetamide groups, such as N,N-diethyl-2-(1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide.
Benzodiazepine Analogues: : Compounds like diazepam share some pharmacological properties but differ structurally.
This compound offers a unique blend of chemical reactivity and biological activity, making it a subject of continued interest in various fields of scientific research.
Propiedades
IUPAC Name |
N,N-diethyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-6-19(7-2)11(21)9-20-15(22)12-13(24-5)10(3)8-17-14(12)18(4)16(20)23/h8H,6-7,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTURQJYSAHYLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C(=O)C2=C(C(=CN=C2N(C1=O)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B2761478.png)


![Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate](/img/structure/B2761482.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B2761483.png)

![4-{4-cyano-5-[(3-methoxypropyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2761486.png)
![7-Amino-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2761487.png)
![3-(3-Hydroxypropyl)-1-[3-(2-oxoazetidin-1-yl)phenyl]-3-[(pyridin-4-yl)methyl]urea](/img/structure/B2761488.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-methoxybenzenesulfonamide](/img/structure/B2761491.png)

![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B2761493.png)
![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2761497.png)
